molecular formula C9H6F2O3 B8321017 Methyl 2,4-difluorophenylglyoxylate

Methyl 2,4-difluorophenylglyoxylate

Cat. No.: B8321017
M. Wt: 200.14 g/mol
InChI Key: RWDDIFDGBNYGPM-UHFFFAOYSA-N
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Description

Methyl 2,4-difluorophenylglyoxylate is an organofluorine compound featuring a glyoxylate ester backbone substituted with a 2,4-difluorophenyl group. Its structure combines the electron-withdrawing properties of fluorine atoms with the reactivity of the glyoxylate ester, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s fluorinated aromatic ring enhances metabolic stability and bioavailability, traits critical in drug design.

Properties

Molecular Formula

C9H6F2O3

Molecular Weight

200.14 g/mol

IUPAC Name

methyl 2-(2,4-difluorophenyl)-2-oxoacetate

InChI

InChI=1S/C9H6F2O3/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4H,1H3

InChI Key

RWDDIFDGBNYGPM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)C1=C(C=C(C=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

The 2,4-difluorophenyl group distinguishes this compound from analogs like 2,4-dichlorophenoxy acetate () and 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (). Key differences include:

  • Electron-withdrawing vs. electron-donating substituents: Fluorine’s strong electronegativity increases the electrophilicity of the aromatic ring compared to chlorine or nitro groups, influencing reaction kinetics. For example, logk values (a measure of reaction rate constants) for 2,4-dinitrophenolate in 80% aqueous ethanol at 25°C are significantly higher than those of methyl carbonate derivatives, highlighting substituent-driven reactivity differences .
  • Solubility and crystallinity : Methyl 2,4-difluorophenylglyoxylate is likely less polar than carboxylic acid derivatives (e.g., pyrrolidine-3-carboxylic acid in ), resulting in better organic solvent compatibility but lower aqueous solubility.

Data Tables

Table 1. Comparative Physicochemical Properties

Compound logk (80% ethanol, 25°C) Melting Point (°C) Solubility in Water
This compound Not reported ~80–85 (estimated) Low
2,4-Dinitrophenolate 1.8 (from Fig. 3, ) 112–114 Moderate
2,4-Dichlorophenoxy acetate Not applicable Oily liquid Insoluble

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